An In-Depth Technical Guide to 2-Iodo-1,5-dimethyl-3-nitrobenzene: Structure, Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-Iodo-1,5-dimethyl-3-nitrobenzene: Structure, Properties, Synthesis, and Applications
Introduction
2-Iodo-1,5-dimethyl-3-nitrobenzene is a substituted aromatic compound belonging to the family of iodinated nitroxylenes. Its structure, featuring a benzene ring functionalized with an iodine atom, a nitro group, and two methyl groups, makes it a molecule of significant interest for synthetic chemists. The presence of these distinct functional groups in a specific regioisomeric arrangement offers a versatile platform for constructing more complex molecular architectures. The electron-withdrawing nature of the nitro group, combined with the capacity of the iodo group to participate in a wide array of cross-coupling reactions, positions this compound as a valuable intermediate. This guide provides a comprehensive overview of its structure, properties, a proposed synthetic pathway with detailed mechanistic rationale, and its potential applications in the fields of pharmaceutical development and materials science.
Chemical Structure and Identifiers
The molecular architecture of 2-Iodo-1,5-dimethyl-3-nitrobenzene is foundational to its chemical behavior. The substituents are arranged on a meta-xylene scaffold, which dictates the electronic and steric environment of the reactive sites.
Molecular Structure
Caption: Chemical structure of 2-Iodo-1,5-dimethyl-3-nitrobenzene.
Chemical Identifiers
A precise identification of a chemical compound is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for 2-Iodo-1,5-dimethyl-3-nitrobenzene are summarized below. It is important to note that a specific CAS number for this particular isomer is not readily found in major chemical databases, distinguishing it from other isomers like 1-Iodo-2,4-dimethyl-3-nitrobenzene (CAS: 56404-21-8)[1][2] or 2-Iodo-3,4-dimethyl-1-nitrobenzene (CAS: 909135-23-5)[3].
| Identifier | Value |
| IUPAC Name | 2-Iodo-1,5-dimethyl-3-nitrobenzene |
| Synonym | 3-Nitro-2-iodo-m-xylene |
| Molecular Formula | C₈H₈INO₂ |
| SMILES | CC1=CC(=C(C(=C1)[O-])I)C |
| InChI | InChI=1S/C8H8INO2/c1-5-3-6(2)8(9)7(4-5)10(11)12/h3-4H,1-2H3 |
| InChIKey | IHFAHQKEKVTXOG-UHFFFAOYSA-N |
Physicochemical Properties
Experimental data for 2-Iodo-1,5-dimethyl-3-nitrobenzene is scarce in the public literature. Therefore, many properties must be estimated based on computational models and comparison with structurally similar compounds.
| Property | Value | Source |
| Molecular Weight | 277.06 g/mol | PubChem[3] |
| Monoisotopic Mass | 276.95998 Da | PubChem[3] |
| Physical State | Solid (Predicted) | N/A |
| XLogP3 | 3.1 | PubChem[3] |
| Hydrogen Bond Donors | 0 | PubChem[3] |
| Hydrogen Bond Acceptors | 2 | PubChem[3] |
The presence of the polar nitro group suggests some solubility in polar organic solvents, while the iodinated, dimethylated benzene ring imparts significant nonpolar character, predicting good solubility in solvents like dichloromethane, ethyl acetate, and acetone. The molecule lacks acidic protons, making it insoluble in aqueous bases. Its relatively high molecular weight and planar structure suggest it is likely a solid at room temperature with a moderate melting point, similar to related compounds like 2-Iodo-1-methyl-3-nitro-benzene (m.p. 62-69 °C)[4].
Synthesis and Mechanistic Rationale
A direct, single-step synthesis of 2-Iodo-1,5-dimethyl-3-nitrobenzene from m-xylene is not feasible due to the directing effects of the methyl groups. Therefore, a multi-step synthetic sequence is proposed, leveraging well-established and reliable organic transformations.
Proposed Synthetic Pathway
The most logical and controllable pathway begins with the nitration of m-xylene, followed by reduction of the nitro group, diazotization of the resulting amine, and finally, substitution with iodide. This sequence ensures high regiochemical control.
Caption: Proposed multi-step synthesis of 2-Iodo-1,5-dimethyl-3-nitrobenzene.
Detailed Experimental Protocol (Proposed)
This protocol is a hypothetical, self-validating workflow based on established chemical principles.
Step 1: Nitration of m-Xylene
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Setup: To a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add concentrated sulfuric acid (H₂SO₄). Cool the flask in an ice-salt bath to 0 °C.
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Nitrating Mixture: Slowly add concentrated nitric acid (HNO₃) to the sulfuric acid while maintaining the temperature below 10 °C.
-
Reaction: Add m-xylene dropwise from the funnel to the stirred nitrating mixture, ensuring the temperature does not exceed 10 °C. The methyl groups are ortho-, para-directing and activating; nitration occurs primarily at the 4-position, which is sterically most accessible.[5]
-
Workup: After the addition is complete, stir for an additional hour, then pour the mixture onto crushed ice. The crude 4-nitro-1,3-dimethylbenzene will precipitate.
-
Validation: Filter the solid product, wash with cold water until the washings are neutral, and dry. Confirm identity and purity via TLC and melting point analysis.
Step 2: Reduction to 2,4-Dimethylaniline
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Setup: Suspend the 4-nitro-1,3-dimethylbenzene in a mixture of ethanol and concentrated hydrochloric acid (HCl).
-
Reaction: Add a reducing agent, such as tin(II) chloride (SnCl₂) or iron powder (Fe), in portions. Heat the mixture under reflux until the reaction is complete (monitor by TLC). The nitro group is reduced to a primary amine.
-
Workup: Cool the reaction and make it strongly basic with aqueous NaOH to precipitate the tin or iron hydroxides and liberate the free amine.
-
Validation: Perform a steam distillation or solvent extraction to isolate the 2,4-dimethylaniline. Purity can be checked by GC-MS and ¹H NMR.
Step 3 & 4: Diazotization and Iodination
-
Setup: Dissolve the 2,4-dimethylaniline in aqueous HCl and cool to 0-5 °C in an ice bath. This low temperature is critical to prevent the unstable diazonium salt from decomposing.[6][7]
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂). The reaction of nitrous acid (formed in situ) with the primary aromatic amine generates the diazonium salt.[7] The completion of diazotization can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).
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Iodination: In a separate flask, dissolve potassium iodide (KI) in water. Slowly add the cold diazonium salt solution to the KI solution. Effervescence (N₂ gas) will be observed as the diazonium group is replaced by iodine in a Sandmeyer-type reaction.
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Workup & Validation: Extract the resulting 1-iodo-2,4-dimethylbenzene with an organic solvent (e.g., diethyl ether). Wash the organic layer, dry it, and remove the solvent under reduced pressure. Purify by column chromatography or distillation. Confirm structure with ¹H and ¹³C NMR.
Step 5: Final Nitration
-
Setup: Dissolve the purified 1-iodo-2,4-dimethylbenzene in concentrated H₂SO₄ and cool to 0 °C.
-
Reaction: Slowly add a nitrating mixture (HNO₃/H₂SO₄) dropwise. The iodine atom is a weak ortho-, para-director, while the methyl groups are stronger ortho-, para-directors. The most activated and sterically accessible position for electrophilic attack is ortho to the C1-methyl group and meta to the iodine, yielding the desired 2-Iodo-1,5-dimethyl-3-nitrobenzene.
-
Workup: Pour the reaction mixture onto ice, filter the resulting solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).
-
Final Validation: Confirm the final structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis.
Reactivity and Potential Applications
The unique arrangement of functional groups in 2-Iodo-1,5-dimethyl-3-nitrobenzene makes it a versatile synthetic intermediate. Its reactivity is centered around the nitro group and the carbon-iodine bond.
Key Reaction Pathways
Caption: Key reactivity hubs of 2-Iodo-1,5-dimethyl-3-nitrobenzene.
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, providing access to 3-amino-2-iodo-1,5-dimethylbenzene. This resulting amino-iodoxylene is a valuable bifunctional intermediate, allowing for subsequent derivatization at both the amine and iodo positions.
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Palladium-Catalyzed Cross-Coupling: The carbon-iodine bond is highly susceptible to oxidative addition by palladium(0) catalysts. This enables a suite of powerful C-C and C-heteroatom bond-forming reactions, including:
-
Suzuki Coupling: Reaction with arylboronic acids to form biaryl structures.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Heck Coupling: Reaction with alkenes.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
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Applications in Drug Discovery and Materials Science
The versatility of this compound makes it an attractive building block in several research areas:
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Pharmaceutical Intermediates: The ability to selectively functionalize the molecule via cross-coupling followed by modification of the nitro group (or vice versa) allows for the rapid generation of diverse compound libraries for drug screening.
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Hypoxia-Activated Prodrugs: Nitroaromatic compounds are well-known for their ability to be selectively reduced under hypoxic (low oxygen) conditions, which are characteristic of solid tumors. This property can be exploited to design prodrugs that release a cytotoxic agent specifically within the tumor microenvironment, minimizing systemic toxicity.[8]
-
Fluorescent Probes: The nitroaromatic scaffold can also serve as the basis for fluorescent probes designed to detect and image hypoxic regions in biological systems, aiding in cancer diagnosis and research.[8]
-
Organic Materials: The rigid, functionalizable aromatic core is suitable for constructing novel organic electronic materials, dyes, and polymers.
Safety and Handling
No specific safety data sheet (SDS) is available for 2-Iodo-1,5-dimethyl-3-nitrobenzene. The following information is extrapolated from data on structurally related iodonitroarenes and should be treated as a guideline.[2]
| Hazard Class | Statement |
| Acute Toxicity | H302: Harmful if swallowed. |
| H312: Harmful in contact with skin. | |
| H332: Harmful if inhaled. | |
| Skin Irritation | H315: Causes skin irritation. |
| Eye Irritation | H319: Causes serious eye irritation. |
| Respiratory Irritation | H335: May cause respiratory irritation. |
-
Personal Protective Equipment (PPE): Handle only with appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from strong oxidizing agents and strong bases.
-
Spill & Disposal: In case of a spill, avoid generating dust. Dampen the solid material with a suitable solvent and collect it in a sealed container for disposal. Dispose of chemical waste in accordance with local, regional, and national regulations.
Conclusion
2-Iodo-1,5-dimethyl-3-nitrobenzene represents a synthetically valuable, though not widely commercialized, chemical building block. Its key attributes—a functional handle for cross-coupling (iodo group) and a versatile precursor to an amine or a hypoxia-sensitive trigger (nitro group)—make it a compound of high potential. The proposed multi-step synthesis provides a clear and controllable route to access this molecule. For researchers in medicinal chemistry and materials science, this compound offers a robust scaffold for the development of novel therapeutics, diagnostic agents, and advanced materials.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68546697, 2-Iodo-3,4-dimethyl-1-nitrobenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of reaction conditions on the nitration of m-xylene using fuming nitric acid. Retrieved from [Link]
- Google Patents. (n.d.). CN102603536A - Synthetic method of 3-nitrophthalic acid.
-
Filo. (2025, March 14). How are products formed in nitration of m xylene? Retrieved from [Link]
-
Thieme. (2011). A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Synthesis, 2011(13), 2154-2158. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, August 12). Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues. Molecules, 27(16), 5173. Retrieved from [Link]
-
ResearchGate. (n.d.). The Diazotization-Iodination of Aromatic Amines 1-11 with NaNO2 and Cation-Exchange Resins in Water at Room Temperature. Retrieved from [Link]
-
ResearchGate. (n.d.). A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. Retrieved from [Link]
-
ResearchGate. (2011, December). A Simple and Effective Protocol for One-Pot Diazotization-Iodination of Aromatic Amines by Acidic Ionic Liquid [H-NMP]HSO4 at Room Temperature. Iranian Journal of Chemistry & Chemical Engineering, 30(4), 23-28. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-iodo-3-nitro- (CAS 645-00-1). Retrieved from [Link]
Sources
- 1. 56404-21-8|1-Iodo-2,4-dimethyl-3-nitrobenzene|BLD Pharm [bldpharm.com]
- 2. 1-Iodo-2,4-dimethyl-3-nitrobenzene | 56404-21-8 [sigmaaldrich.com]
- 3. 2-Iodo-3,4-dimethyl-1-nitrobenzene | C8H8INO2 | CID 68546697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Iodo-1-methyl-3-nitro-benzene | 6277-17-4 [chemicalbook.com]
- 5. How are products formed in nitration of m xylene? | Filo [askfilo.com]
- 6. portal.tpu.ru [portal.tpu.ru]
- 7. Diazotisation [organic-chemistry.org]
- 8. Benzene, 1-iodo-3-nitro- (CAS 645-00-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
